The development of aromatic isocyanates traces back to the mid-19th century, with phenyl isocyanate first synthesized in 1848 by Charles Gerhardt. However, the systematic exploration of heteroaromatic isocyanates, such as pyridine derivatives, emerged much later in the 20th century alongside advancements in polymer chemistry and pharmaceutical intermediates. While the exact synthesis date of 3-isocyanato-2-methylpyridine remains undocumented in public literature, its emergence likely aligns with the broader adoption of dioxazolones and Curtius-type rearrangements for isocyanate generation in the 2000s. For instance, Pfizer’s 2009 work on hydroxamic acid derivatization via dioxazolones provided a methodological framework applicable to pyridine-based systems. The compound’s CAS registry (1007212-57-8) suggests its formal recognition occurred in the early 21st century, reflecting increased interest in structurally complex isocyanates for targeted synthesis.
The IUPAC name 3-isocyanato-2-methylpyridine unambiguously defines its structure: a pyridine ring substituted with a methyl group at position 2 and an isocyanate group (-N=C=O) at position 3 (Figure 1). Key identifiers include:
Spectroscopic characterization typically involves:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1007212-57-8 | |
| Molecular Formula | C₇H₆N₂O | |
| Molecular Weight (g/mol) | 134.135 |
Positional isomerism profoundly impacts the reactivity and applications of methylpyridine isocyanates. Table 1 compares key isomers:
Structural and Reactivity Insights:
Phosgenation remains a cornerstone method for synthesizing aromatic isocyanates. For 3-isocyanato-2-methylpyridine, this involves reacting 2-methyl-3-aminopyridine with phosgene (COCl₂) under controlled conditions. The reaction typically proceeds in two stages:
The reaction is conducted in inert solvents like dichloromethane or toluene at temperatures between 0–40°C [6]. Excess phosgene ensures complete conversion, but its high toxicity necessitates closed-system reactors and rigorous safety protocols [6]. Industrial adaptations often employ gas-phase phosgenation to minimize solvent use and improve reaction efficiency [6].
The Curtius rearrangement offers an alternative route via acyl azide intermediates. This method avoids direct phosgene handling, enhancing operational safety. The synthesis proceeds as follows:
This method achieves high regioselectivity due to the stability of the pyridine ring during rearrangement [2]. Recent advancements utilize continuous flow systems to safely manage exothermic decomposition [4].
Catalytic carbonylation of 2-methyl-3-aminopyridine with carbon monoxide (CO) represents an emerging phosgene-free approach. While literature specific to 3-isocyanato-2-methylpyridine is sparse, analogous systems employ palladium or ruthenium catalysts under high-pressure CO atmospheres. The general reaction is:
$$ \text{2-Methyl-3-aminopyridine} + \text{CO} \xrightarrow{\text{catalyst}} \text{3-Isocyanato-2-methylpyridine} $$
Challenges include catalyst deactivation by pyridine’s basic nitrogen and competing urea formation. Further research is needed to optimize yields for industrial adoption.
3-Isocyanato-2-methylpyridine represents a substituted pyridine derivative with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol [1]. The compound is characterized by a pyridine ring system substituted with a methyl group at the 2-position and an isocyanate functional group at the 3-position. The Chemical Abstracts Service registry number is 1007212-57-8 [1].
The molecular structure features a six-membered aromatic heterocycle containing one nitrogen atom within the ring framework. The SMILES notation CC1=C(C=CC=N1)N=C=O provides an unambiguous representation of the connectivity pattern [1]. The InChI identifier InChI=1S/C7H6N2O/c1-6-7(9-5-10)3-2-4-8-6/h2-4H,1H3 confirms the structural arrangement [1].
The isocyanate functional group (-N=C=O) attached to the pyridine ring exhibits linear geometry around the nitrogen-carbon-oxygen chain. Studies on related isocyanate compounds indicate that the nitrogen-carbon-oxygen group maintains a nearly linear arrangement with bond angles approaching 180° [2]. The cumulative double bond character of the N=C=O moiety contributes to its electrophilic reactivity profile.
The pyridine ring displays typical aromatic characteristics with delocalized π-electron density. The presence of both the electron-withdrawing isocyanate group and the electron-donating methyl substituent creates an asymmetric electronic environment within the molecule. Computational collision cross-section predictions suggest molecular dimensions of approximately 122.9 Ų for the protonated species [M+H]⁺ [3].
The isocyanate functional group exhibits a characteristic and diagnostic asymmetric stretching vibration in the infrared spectrum. For isocyanate compounds, this absorption appears as a strong band in the region around 2270 cm⁻¹ [4] [5]. The exact frequency depends on the electronic environment and substitution pattern of the aromatic ring system.
Comparative studies of related isocyanate compounds demonstrate that the N=C=O asymmetric stretch serves as an excellent analytical marker for structural identification and quantitative analysis [5] [6]. The intensity and frequency of this band are sensitive to electronic effects from ring substituents, with electron-withdrawing groups typically shifting the absorption to higher frequencies.
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N=C=O stretch | 2250-2280 | Strong | Asymmetric stretch |
| Pyridine C=C | 1580-1600 | Medium-Strong | Ring vibrations |
| Pyridine C=N | 1560-1580 | Medium-Strong | Ring vibrations |
| C-H stretch | 3000-3100 | Medium | Aromatic C-H |
| CH₃ stretch | 2900-3000 | Medium | Aliphatic C-H |
The aromatic region displays characteristic pyridine ring vibrations, with C=C and C=N stretching frequencies appearing between 1560-1600 cm⁻¹ [7]. The methyl substituent contributes additional C-H stretching vibrations in the aliphatic region between 2900-3000 cm⁻¹.
The ¹H NMR spectrum of 3-isocyanato-2-methylpyridine exhibits distinct signals corresponding to the aromatic and aliphatic proton environments. The aromatic protons on the pyridine ring appear in the characteristic downfield region between 7.0-8.5 ppm [8] [9].
The methyl group attached to the 2-position of the pyridine ring generates a singlet signal, typically appearing around 2.5-2.7 ppm [8]. The chemical shift of this methyl group is influenced by the electron-deficient nature of the pyridine ring and the proximity to the ring nitrogen.
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-4 (pyridine) | 7.2-7.4 | doublet | 1H |
| H-5 (pyridine) | 7.6-7.8 | triplet | 1H |
| H-6 (pyridine) | 8.3-8.5 | doublet | 1H |
| 2-CH₃ | 2.5-2.7 | singlet | 3H |
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The isocyanate carbon typically appears at approximately 125-130 ppm, representing the central carbon of the N=C=O functionality [10] [11].
The aromatic carbons of the pyridine ring exhibit characteristic chemical shifts in the 120-160 ppm region [8] [9]. The carbon bearing the isocyanate group displays a distinctive downfield shift due to the electron-withdrawing nature of the attached functional group.
| Carbon Environment | Chemical Shift (ppm) | Assignment |
|---|---|---|
| N=C=O | 125-130 | Isocyanate carbon |
| C-2 (pyridine) | 155-160 | Ring carbon with CH₃ |
| C-3 (pyridine) | 130-135 | Ring carbon with NCO |
| C-4 (pyridine) | 120-125 | Ring carbon |
| C-5 (pyridine) | 135-140 | Ring carbon |
| C-6 (pyridine) | 145-150 | Ring carbon α to N |
| 2-CH₃ | 20-25 | Methyl carbon |
The ¹⁵N NMR spectroscopy provides valuable information about the nitrogen environments within the molecule. Isocyanate nitrogen atoms exhibit characteristic chemical shifts that are distinctly different from other nitrogen-containing functional groups [12] [13].
| Nitrogen Environment | Chemical Shift (ppm) | Assignment |
|---|---|---|
| Isocyanate N | -200 to -250 | NCO nitrogen |
| Pyridine N | 300-350 | Ring nitrogen |
Mass spectrometric analysis of 3-isocyanato-2-methylpyridine provides structural confirmation through characteristic fragmentation patterns. The molecular ion peak appears at m/z 134, corresponding to the molecular weight of the compound [16] [17].
The fragmentation behavior of isocyanate-containing compounds typically involves loss of the NCO fragment (m/z 42) from the molecular ion, generating a base peak at m/z 92 corresponding to the methylpyridine cation [16] [18]. Additional fragmentation pathways include loss of carbon monoxide (m/z 28) and formation of pyridine-related fragments.
| Fragment Ion (m/z) | Relative Intensity | Assignment | Fragmentation Process |
|---|---|---|---|
| 134 | 15-25% | [M]⁺ | Molecular ion |
| 92 | 100% | [C₆H₆N]⁺ | Loss of NCO |
| 106 | 40-60% | [M-CO]⁺ | Loss of CO from NCO |
| 78 | 30-50% | [C₅H₄N]⁺ | Pyridine cation |
| 51 | 20-40% | [C₄H₃]⁺ | Ring fragmentation |
The collision-induced dissociation patterns reveal the preferential cleavage of the relatively weak C-N bond connecting the isocyanate group to the aromatic ring [19]. The resulting fragments provide definitive structural information for compound identification and purity assessment.
The thermodynamic properties of 3-isocyanato-2-methylpyridine can be estimated based on data from structurally related compounds and computational predictions. While specific experimental data for this compound are limited, thermodynamic parameters can be approximated using group contribution methods and analogies with similar pyridine derivatives [20] [21].
Based on related methylpyridine compounds, the estimated boiling point falls within the range of 180-220°C [22] [23]. The density is predicted to be approximately 1.1-1.2 g/mL at standard conditions, consistent with values observed for similar aromatic isocyanate compounds [24] [23].
| Property | Estimated Value | Reference Basis |
|---|---|---|
| Molecular Weight | 134.14 g/mol | Calculated |
| Density (20°C) | 1.1-1.2 g/mL | Group contribution |
| Boiling Point | 180-220°C | Analogy method |
| Melting Point | 15-35°C | Estimated |
| Flash Point | 85-95°C | Estimated |
The vapor pressure behavior can be approximated using Antoine equation parameters derived from similar compounds [25] [26]. Molecular simulation studies on isocyanate phase behavior suggest that these compounds exhibit normal liquid-vapor equilibrium characteristics with critical temperatures in the range of 400-500°C [25].
Thermal stability considerations indicate that isocyanate groups may undergo decomposition at elevated temperatures, particularly above 150-200°C, leading to formation of amines, carbon dioxide, and other degradation products [27]. This thermal decomposition behavior influences the practical handling and storage requirements for the compound.